1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride
Description
Structural Significance and Research Implications
The unique combination of pyridinium cationicity and catechol redox activity makes this compound particularly interesting for:
Properties
CAS No. |
6623-55-8 |
|---|---|
Molecular Formula |
C13H12NO3+ |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11NO3/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14/h1-8H,9H2,(H-,15,16,17)/p+1 |
InChI Key |
WHVFPQYXJQZEFV-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Biological Activity
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride, also known by its CAS number 6623-55-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClNO3. The compound features a pyridine ring and a dihydroxyphenyl group, contributing to its unique reactivity and biological activity.
Structural Representation:
Anticancer Properties
Research indicates that compounds structurally similar to 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives exhibit potent activity against HeLa cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. Molecular docking studies suggest that the compound binds effectively to the active site of CaE, enhancing its inhibitory potential .
Antioxidant Activity
The antioxidant properties of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have also been evaluated. Compounds with similar structures have shown significant radical-scavenging activity in assays such as the ABTS assay, indicating their potential as protective agents against oxidative stress .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
(a) 1-(3,4-Dihydroxyphenyl)-2-phenylethanone [107410-02-6]
- Structure : Replaces pyridinium with a neutral phenyl group.
- Synthesis : Prepared via Friedel-Crafts acylation using phenylacetic acid and pyrocatechol with catalysts like ZnCl₂ or BF₃ (yields: 36–60%) .
- Properties : Lower polarity due to the absence of a charged pyridinium group, reducing water solubility compared to the target compound.
(b) Adrenalone Hydrochloride [62-13-5]
- Structure: Contains a methylamino group instead of pyridinium, with a hydrochloride salt.
- Applications : Used as an adrenaline agonist and hemostatic agent due to catechol-mediated α-adrenergic receptor binding .
- Physical Properties : Molecular weight 228.25 g/mol; higher solubility in polar solvents compared to neutral analogs .
(c) 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone [99-40-1]
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
